tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Description
Historical Context of Carbamate-Based Enzyme Inhibitors
Carbamates have been pivotal in medicinal chemistry since the 19th century, with physostigmine (eserine) representing one of the earliest examples of a naturally occurring carbamate alkaloid used therapeutically. Isolated from the Calabar bean (Physostigma venenosum), physostigmine’s ability to inhibit acetylcholinesterase (AChE) established carbamates as irreversible or pseudo-irreversible enzyme inhibitors. Unlike phosphate-based inhibitors, carbamates form stable covalent bonds with serine residues in enzyme active sites, enabling prolonged activity modulation.
The mid-20th century saw synthetic carbamates gain prominence, particularly in pesticide development, but their therapeutic potential was reignited with the discovery of rivastigmine , a carbamate-based AChE inhibitor for Alzheimer’s disease. Modern research has expanded into targeting serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), where piperidine carbamates demonstrate exceptional selectivity. For instance, derivatives such as benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate exhibit up to 34-fold selectivity for butyrylcholinesterase (BChE) over AChE.
Table 1: Evolution of Carbamate-Based Enzyme Inhibitors
Structural Significance of tert-Butyl 2-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate
The molecular architecture of This compound integrates three key elements:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that confers conformational rigidity and facilitates interactions with hydrophobic enzyme pockets.
- Methoxy(methyl)carbamoyl Group : The carbamate moiety (-OC(O)N-) serves as a reactive electrophile, enabling covalent modification of serine hydrolases. The methoxy-methyl substitution enhances solubility and modulates electron density around the carbonyl carbon, influencing reaction kinetics.
- tert-Butyl Ester : This bulky protecting group shields the carbamate from hydrolytic degradation in physiological conditions, extending the compound’s half-life.
Synthetic Pathways :
The compound is typically synthesized via sequential functionalization of piperidine:
- Carbamoylation : Piperidine reacts with methoxy(methyl)amine in the presence of phosgene or a chloroformate to form the carbamate.
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate, stabilizing the amine during subsequent reactions.
Table 2: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ | |
| Molecular Weight | 272.34 g/mol | |
| Key Functional Groups | Carbamate, tert-butyl ester | |
| Solubility | Moderate in polar solvents |
Mechanistic Insights : The carbamate group’s electrophilic carbonyl carbon undergoes nucleophilic attack by the serine hydroxyl group in enzyme active sites, forming a tetrahedral intermediate that collapses into a stable carbamoyl-enzyme adduct. This adduct blocks substrate access, effectively inhibiting enzyme activity. The methoxy-methyl group’s steric and electronic effects fine-tune this interaction, as demonstrated in QTAIM (Quantum Theory of Atoms in Molecules) studies of analogous compounds.
Properties
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHZPIPLAIBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, with the molecular formula and a molecular weight of 272.34 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. Its CAS number is 203056-15-9, and it is classified under various chemical databases including PubChem (CID 21988510) .
The biological activity of this compound primarily revolves around its interaction with various biological targets, potentially influencing neurotransmitter systems. Preliminary studies suggest that compounds with similar piperidine structures can modulate receptors associated with dopamine and serotonin pathways, which are critical in treating psychiatric disorders such as schizophrenia .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant agonistic activity at trace amine-associated receptor 1 (TAAR1). For instance, compounds structurally related to this compound have shown effective modulation of TAAR1, which indirectly influences dopaminergic activity . This suggests potential utility in managing conditions characterized by dopaminergic dysregulation.
In Vivo Efficacy
Research utilizing dopamine transporter knockout (DAT-KO) rat models has indicated that certain piperidine derivatives can reduce hyperlocomotion, a behavior associated with psychosis. Specifically, a compound closely related to this compound demonstrated statistically significant reductions in hyperactivity when administered intraperitoneally .
Table: Summary of Biological Activity Data
Case Studies
- Psychiatric Disorders : In a study focusing on TAAR1 activation, compounds similar to this compound were evaluated for their ability to mitigate symptoms associated with schizophrenia in animal models. The results indicated a promising avenue for developing therapeutics targeting dopaminergic pathways.
- Anti-inflammatory Properties : Although primarily investigated for its neuroactive properties, some derivatives have been assessed for their anti-inflammatory effects via COX-2 inhibition. These studies highlight the compound's versatility and potential applications beyond psychiatric disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and carbamoyl groups undergo hydrolysis under acidic or basic conditions, producing intermediates for further functionalization.
Acidic Hydrolysis
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Conditions : HCl (4 N in dioxane), 24 hours at ambient temperature.
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Outcome : Cleavage of the tert-butyl carbamate group yields the free piperidine amine (e.g., 1 in ).
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Mechanism : Protonation of the carbamate oxygen facilitates nucleophilic attack by water, releasing tert-butanol and CO₂.
Basic Hydrolysis
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Conditions : NaOH (1 M), aqueous methanol, reflux.
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Outcome : Hydrolysis of the methyl ester in the methoxy(methyl)carbamoyl group generates carboxylic acid derivatives.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is removed under acidic conditions to expose the piperidine amine, a key step in peptide and heterocycle synthesis.
| Reaction Parameter | Details |
|---|---|
| Reagent | HCl in dioxane (4 N) |
| Temperature | Ambient (prolonged) or 80–85°C (accelerated) |
| Yield | 68–91% (depending on purification) |
| Byproducts | tert-Butanol, CO₂ |
Nucleophilic Substitution
The carbamoyl group participates in nucleophilic substitutions, particularly with amines or alcohols.
Reductive Amination
The compound serves as a precursor in reductive amination reactions to introduce alkyl or aryl groups to the piperidine nitrogen.
| Reaction Component | Role |
|---|---|
| Aldehyde/Ketone | Electrophilic partner (e.g., formaldehyde) |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | THF or dichloromethane |
| Yield | 76–99% (after purification) |
Cross-Coupling Reactions
The brominated derivatives of this compound (e.g., 17 in ) undergo Suzuki-Miyaura cross-coupling to form biaryl structures.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or NaHCO₃.
Functional Group Interconversion
The methoxy(methyl)carbamoyl group is converted to other functionalities:
| Target Group | Reagents | Outcome |
|---|---|---|
| Carboxylic Acid | LiOH, H₂O/THF | Hydrolysis of methyl ester |
| Urea Derivatives | Phosgene, followed by amines | Replacement of carbamoyl group |
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Temperature : 220–240°C.
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Primary Degradation Pathway : Cleavage of the tert-butyl group and decarboxylation.
Comparison with Similar Compounds
Positional Isomers
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)
- Molecular Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 272.34
- Key Differences :
Analogs with Phosphoryl and Heterocyclic Substituents
Compounds from (e.g., 4h-1 , 4i-1 ) feature diethoxyphosphoryl and thiophene/benzo[b]thiophene groups:
| Compound | Substituent(s) | Synthesis Yield | Biological Activity |
|---|---|---|---|
| 4h-1 (CAS: -) | Benzo[b]thiophene, phosphoryl | 73% | NDM-1 inhibitor (IC₅₀: <10 µM) |
| 4i-1 (CAS: -) | Thiophene-2-yl, phosphoryl | 60% | NDM-1 inhibitor (IC₅₀: ~15 µM) |
Cyclobutylmethyl Derivatives
tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 21, CAS: -)
Aromatic Carbamoyl Analogs
tert-Butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 1277400-25-5)
- Molecular Formula : C₂₀H₃₀N₂O₄
- Molecular Weight : 362.47 .
- Key Feature : The 4-methoxybenzyl group increases lipophilicity (logP ≈ 2.8), reducing aqueous solubility compared to the target compound .
Structural and Functional Comparison Table
Key Findings
Synthetic Efficiency : Yields vary significantly with substituent complexity. Phosphoryl-thiophene hybrids (e.g., 4h-1) achieve higher yields (73%) than cyclobutyl derivatives (49%) due to optimized reaction pathways .
Biological Activity : Phosphoryl-containing analogs () show potent metallo-β-lactamase inhibition, suggesting the target compound’s carbamoyl group may be modified for similar applications .
Physicochemical Properties : Positional isomerism (2 vs. 4) minimally affects molecular weight but may alter solubility and binding kinetics. The 4-substituted isomer has confirmed high GI absorption, a trait likely shared by the target compound .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic protocols for preparing tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate? The compound is synthesized via a multi-step process. A typical route involves:
- Step 1 : Reacting piperidine-4-carboxylic acid with tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/NaOH mixture at 0°C to form the Boc-protected intermediate .
- Step 2 : Introducing the methoxy(methyl)carbamoyl group using methoxy(methyl)amine and a coupling agent (e.g., LiAlH₄ in anhydrous THF at 0°C under argon) .
- Step 3 : Final purification via column chromatography (e.g., hexanes/EtOAc eluent) .
Key considerations include maintaining anhydrous conditions and inert atmospheres to prevent Boc-group cleavage .
Advanced: How can enantioselective synthesis of this compound be achieved? Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Use of TBS-protected intermediates and chiral ligands (e.g., in THF at −78°C) to control stereochemistry .
- Optical rotation verification ([α]²⁵D values) and comparison with literature data ensure enantiomeric purity .
Resolution via chiral HPLC or enzymatic methods may further isolate enantiomers .
Analytical Characterization
Basic: What analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate and piperidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 287.1612) .
- Infrared (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) .
Advanced: How is X-ray crystallography applied to study its conformation?
- Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding) critical for structure-activity relationships .
- Crystallization conditions: Slow evaporation from EtOAc/hexanes at room temperature .
Stability and Storage
Basic: What are the recommended storage conditions?
- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C .
- Avoid moisture, heat (>30°C), and direct light to prevent Boc-group hydrolysis .
Advanced: How can degradation pathways be monitored?
- HPLC-PDA : Track decomposition products (e.g., free piperidine or carbamate hydrolysis byproducts) .
- TGA/DSC : Assess thermal stability and identify melting/glass transition points .
Biological and Pharmacological Applications
Basic: What are the potential biological targets of this compound?
- It serves as a precursor for MAO inhibitors (e.g., tert-butyl 4-formylpiperidine-1-carboxylate derivatives in MAO-B studies) .
- The carbamate group enhances blood-brain barrier penetration in CNS-targeting prodrugs .
Advanced: How can structure-activity relationships (SAR) be explored?
- Modifications : Vary substituents on the piperidine ring (e.g., cyclopropyl or trifluoromethyl groups) to assess potency against targets like acetylcholinesterase .
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities to MAO isoforms .
Safety and Handling
Basic: What personal protective equipment (PPE) is required?
Advanced: How should hazardous byproducts be managed?
- Quench reactive intermediates (e.g., LiAlH₄ residues) with isopropanol before aqueous disposal .
- Collaborate with certified waste handlers for incineration of halogenated byproducts .
Methodological Challenges
Advanced: How to troubleshoot low yields in the coupling step?
- Optimize Reagent Ratios : Use 1.2–1.5 equivalents of methoxy(methyl)amine to avoid side reactions .
- Activation : Switch coupling agents (e.g., HATU instead of LiAlH₄) for better carbamate formation .
Regulatory Compliance
Basic: What documentation is required for lab use?
- Safety Data Sheets (SDS) outlining toxicity (e.g., H373: repeated exposure may harm organs) .
- Institutional approvals for handling irritants (skin/eye contact risks) .
Data Contradictions and Resolution
Advanced: How to resolve discrepancies in reported synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
